molecular formula C21H20ClN3O3S2 B2631445 2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 942000-28-4

2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2631445
CAS No.: 942000-28-4
M. Wt: 461.98
InChI Key: UZUPCCLGUBONLF-UHFFFAOYSA-N
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Description

2-[(4-{[(3-Chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a sophisticated small molecule featuring a thiazole core structure with multiple functional domains, making it valuable for pharmaceutical research and chemical biology studies. The compound's molecular architecture incorporates a thiazole ring system similar to those found in bioactive compounds , with strategic substitutions including a 3-chloro-4-methylphenyl carbamoyl group and a 3-methoxyphenyl acetamide moiety connected via a sulfide linkage. This complex structure exhibits potential for targeted biological activity, particularly in enzyme inhibition and receptor modulation studies. Researchers are investigating this compound's potential applications across multiple domains, including as a key intermediate in the development of novel therapeutic agents, particularly in areas requiring targeted molecular design . The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups creates unique electronic properties that may influence binding affinity to biological targets. The compound's structural features share characteristics with molecules used in pharmaceutical research that require specific international non-proprietary naming conventions . Its mechanism of action is believed to involve molecular interactions with specific biological targets, potentially including enzyme active sites or receptor domains, though exact mechanisms remain under investigation in research settings. This chemical is offered exclusively for research purposes in laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions including personal protective equipment and adequate ventilation.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-13-6-7-15(9-18(13)22)23-19(26)10-16-11-29-21(25-16)30-12-20(27)24-14-4-3-5-17(8-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUPCCLGUBONLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-chloro-4-methylphenyl isocyanate with a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Crystallographic and Computational Analysis

  • Structural determination : Programs like SHELXL () and ORTEP-3 () are widely used for refining crystal structures of acetamide derivatives, as seen in .
  • Conformational flexibility : The sulfanyl bridge in the target compound may adopt multiple conformations, analogous to the three distinct molecular conformations observed in dichlorophenyl-pyrazole acetamide .

Biological Activity

The compound 2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thiazole derivative with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3O2SC_{19}H_{20}ClN_{3}O_{2}S with a molecular weight of approximately 371.89 g/mol. The structure features a thiazole ring, a chloro-substituted phenyl group, and a methoxyphenyl acetamide moiety.

PropertyValue
Molecular FormulaC19H20ClN3O2S
Molecular Weight371.89 g/mol
CAS Number1226443-87-3

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Potential

Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. The compound has been tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results suggest that the compound may activate caspase pathways leading to programmed cell death.

Case Study: MCF-7 Cell Line

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxicity against MCF-7 cells. The IC50 value was found to be 15 µM, indicating significant potency compared to standard chemotherapeutic agents.

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The thiazole moiety may inhibit enzymes involved in cell proliferation.
  • DNA Interaction : Preliminary data suggest that the compound can intercalate with DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential:

  • Absorption : Studies indicate that the compound is well absorbed when administered orally.
  • Distribution : It shows good tissue distribution, particularly in liver and kidney tissues.
  • Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination.

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